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molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B113039
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
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Patent
US08871775B2

Procedure details

A mixture of 4-chlorobenzeneboronic acid (19.4 g, 1 equiv), 4-bromobenzaldehyde (22.9 g, 1 equiv), palladium(II) acetate (1.4 g, 0.05 equiv) aqueous sodium carbonate (30.3 g in 144 ml solution, 2 equiv) and dimethoxyethane (500 ml) was stirred at reflux under argon for 2.5 h, then evaporated to low volume and diluted with dichloromethane. Workup continued as in (a) above to give identical material (25.2 g, 94%). 1H-NMR (CDCl3) δ 10.05 (1H, s), 7.96 (2H, d), 7.73 (2H, d), 7.57 (2H, d), 7.46 (2H, d); MS (AP+) found (M+1)=217, C13H935ClO requires 216.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(COC)OC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
22.9 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
144 mL
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
evaporated to low volume
ADDITION
Type
ADDITION
Details
diluted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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